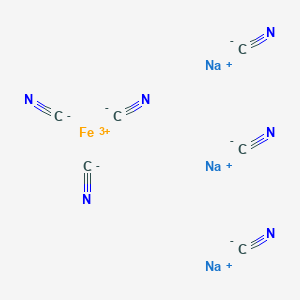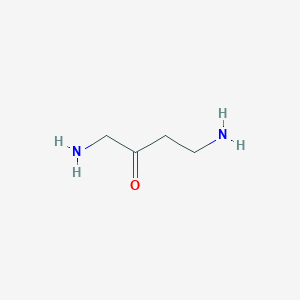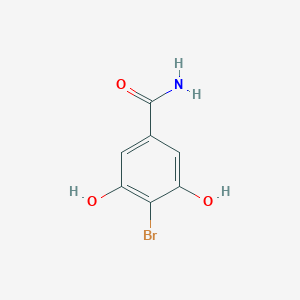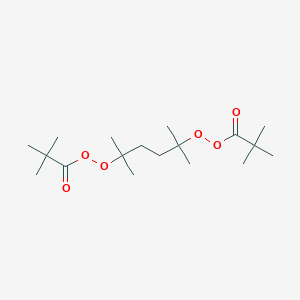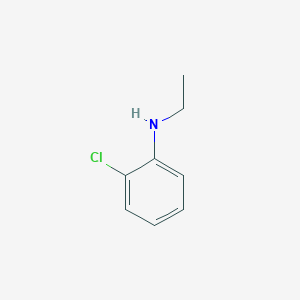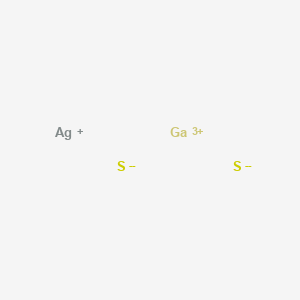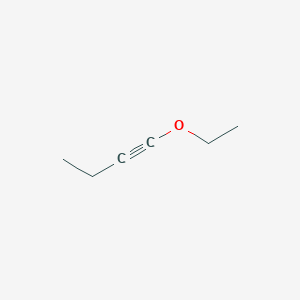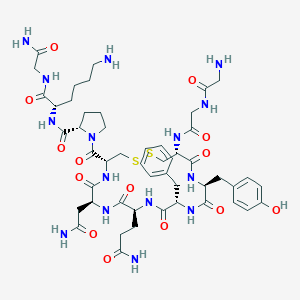
Vasopressin, N-(N-gly-gly)-8-lys-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasopressin, N-(N-gly-gly)-8-lys- is a synthetic analog of the natural hormone vasopressin. It is commonly referred to as lysine vasopressin or lypressin. Vasopressin is a peptide hormone that is primarily involved in regulating water balance in the body. It also plays a role in vasoconstriction and the regulation of blood pressure. Lypressin is used in scientific research as a tool to investigate the physiological effects of vasopressin.
Mécanisme D'action
Lypressin binds to vasopressin receptors in the body, which are primarily located in the kidneys and blood vessels. The binding of lysine vasopressin to these receptors leads to the activation of a signaling pathway that ultimately results in the physiological effects of vasopressin.
Effets Biochimiques Et Physiologiques
Lypressin has several biochemical and physiological effects. It promotes water reabsorption in the kidneys, which leads to an increase in urine concentration. It also induces vasoconstriction, which can increase blood pressure. Lypressin has been shown to play a role in social behavior, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using lysine vasopressin in lab experiments is that it is a synthetic analog of vasopressin, which allows for precise control over the experimental conditions. Lypressin is also relatively stable and easy to handle. One limitation of using lysine vasopressin is that it may not fully replicate the physiological effects of natural vasopressin. Additionally, the effects of lysine vasopressin may vary depending on the experimental conditions and the species being studied.
Orientations Futures
There are several future directions for research related to lysine vasopressin. One area of interest is the role of vasopressin in social behavior and cognition. Another area of interest is the potential therapeutic applications of vasopressin analogs in the treatment of conditions such as diabetes insipidus and hypotension. Additionally, there is ongoing research related to the development of new vasopressin analogs with improved pharmacological properties.
Méthodes De Synthèse
Lypressin is synthesized using solid-phase peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain. The amino acids are protected using various chemical groups to prevent unwanted reactions. Once the peptide chain is complete, the protecting groups are removed, and the peptide is purified using high-performance liquid chromatography.
Applications De Recherche Scientifique
Lypressin is used in scientific research to investigate the physiological effects of vasopressin. It is commonly used in studies related to water balance, blood pressure regulation, and vasoconstriction. Lypressin is also used in studies related to the role of vasopressin in social behavior, memory, and learning.
Propriétés
Numéro CAS |
14943-47-6 |
|---|---|
Nom du produit |
Vasopressin, N-(N-gly-gly)-8-lys- |
Formule moléculaire |
C50H71N15O14S2 |
Poids moléculaire |
1170.3 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[(2-aminoacetyl)amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H71N15O14S2/c51-17-5-4-9-30(43(72)57-23-40(55)69)60-49(78)37-10-6-18-65(37)50(79)36-26-81-80-25-35(58-42(71)24-56-41(70)22-52)48(77)62-33(20-28-11-13-29(66)14-12-28)46(75)61-32(19-27-7-2-1-3-8-27)45(74)59-31(15-16-38(53)67)44(73)63-34(21-39(54)68)47(76)64-36/h1-3,7-8,11-14,30-37,66H,4-6,9-10,15-26,51-52H2,(H2,53,67)(H2,54,68)(H2,55,69)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,78)(H,61,75)(H,62,77)(H,63,73)(H,64,76)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
CCRWKEXAIAOAJN-MDKUUQCZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Autres numéros CAS |
14943-47-6 |
Séquence |
GGCYFQNCPKG |
Synonymes |
N-(N-glycylglycyl)-8-lysine vasopressin triglycyl-desglycine amide lysine vasopressin vasopressin, N-(N-Gly-Gly)-8-Lys- vasopressin, N-(N-glycylglycyl)-8-lysine- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



